N-Methyldeoxynojirimycin

Übersicht

Beschreibung

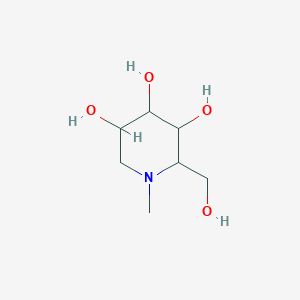

N-Methyldeoxynojirimycin is a hydroxypiperidine compound, specifically a derivative of duvoglustat where the amino hydrogen is replaced by a methyl group. It is known for its role as an inhibitor of α-glucosidase, an agonist of the glucose sensor SGLT3, and exhibits anti-HIV activity . This compound is also recognized for its cardioprotective properties and its presence as a plant metabolite .

Wissenschaftliche Forschungsanwendungen

N-Methyldeoxynojirimycin has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

N-Methyldeoxynojirimycin (NMDNJ) is primarily an inhibitor of α-glucosidases and glycoprotein processing . These enzymes play a crucial role in carbohydrate metabolism and protein folding, respectively .

Mode of Action

NMDNJ interacts with its targets by binding to the active sites of α-glucosidases, thereby inhibiting their activity . This results in a decrease in the breakdown of complex carbohydrates into glucose, leading to a reduction in postprandial blood glucose levels . In terms of glycoprotein processing, NMDNJ interferes with the maturation of viral proteins, which can inhibit the replication of certain viruses .

Biochemical Pathways

NMDNJ affects the carbohydrate metabolism pathway by inhibiting α-glucosidases . This results in a decrease in the breakdown of complex carbohydrates, leading to a reduction in postprandial blood glucose levels . It also affects the protein folding pathway by inhibiting glycoprotein processing, which can lead to the inhibition of viral replication .

Pharmacokinetics

It is known that the compound is slightly soluble in methanol and water This suggests that its bioavailability may be influenced by factors such as the presence of food and the pH of the stomach

Result of Action

The inhibition of α-glucosidases by NMDNJ leads to a reduction in postprandial blood glucose levels, which can be beneficial in the management of diabetes . Additionally, the inhibition of glycoprotein processing can lead to the inhibition of viral replication, which can be beneficial in the treatment of certain viral infections .

Biochemische Analyse

Biochemical Properties

N-Methyldeoxynojirimycin inhibits the rabbit intestinal α-glucosidases sucrase and maltase, and R. niveus glucoamylase . It is selective for these enzymes over β-glucosidase . It also inhibits glycoprotein processing .

Cellular Effects

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of α-glucosidases, which play an important role in carbohydrate hydrolysis in the human body . By inhibiting these enzymes, this compound can delay postprandial blood glucose .

Dosage Effects in Animal Models

This compound has been shown to inhibit postprandial increases in blood glucose levels in sucrose-loaded rats at a dosage of 5.8 mg/kg

Metabolic Pathways

This compound is involved in the metabolic pathway of α-glucosidases

Subcellular Localization

It is known to inhibit α-glucosidases, which are located in the cytoplasm

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Methyldeoxynojirimycin can be synthesized through various organic synthetic routes. One common method involves the methylation of 1-deoxynojirimycin. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound often leverages microbial fermentation techniques. Microorganisms such as certain strains of bacteria and fungi are employed to produce the compound in large quantities. This method is advantageous due to its cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyldeoxynojirimycin undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives with altered functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as halides or amines are used under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .

Vergleich Mit ähnlichen Verbindungen

1-Deoxynojirimycin: A parent compound of N-Methyldeoxynojirimycin, known for its α-glucosidase inhibitory activity.

N-Butyldeoxynojirimycin: Another derivative with similar inhibitory properties but different pharmacokinetic profiles.

Duvoglustat: The functional parent of this compound, also an α-glucosidase inhibitor.

Uniqueness: this compound is unique due to its specific methylation, which enhances its inhibitory activity against α-glucosidase and its agonistic effect on SGLT3. This modification also contributes to its distinct pharmacological properties, making it a valuable compound in both research and therapeutic applications .

Biologische Aktivität

N-Methyldeoxynojirimycin (MDNJ) is an iminosugar compound that has garnered attention for its biological activity, particularly as an inhibitor of glycosylation processes. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

This compound functions primarily as an α-glucosidase inhibitor , impacting the processing of N-linked glycoproteins. This inhibition affects viral replication and cellular processes by altering glycan structures on proteins.

- Inhibition of Glycosylation : MDNJ specifically inhibits the trimming of glucose residues from N-linked oligosaccharides, which is crucial for the proper folding and maturation of glycoproteins in the endoplasmic reticulum (ER) . This results in the accumulation of high-mannose oligosaccharides, which can disrupt normal cellular functions.

- Antiviral Properties : Studies have demonstrated that MDNJ exhibits antiviral activity against various viruses, including HIV and influenza. For instance, it significantly reduces the yield of infectious HIV by several logarithmic orders . The compound's ability to interfere with glycoprotein processing makes it a candidate for antiviral therapies.

Antiviral Activity

Research has shown that MDNJ can inhibit the replication of viruses through its action on host cell glycosylation pathways. The following table summarizes key findings from various studies:

| Virus | Effect of MDNJ | Reference |

|---|---|---|

| HIV | Reduces yield of infectious virus by 4 logs | |

| Influenza A | Alters glycan processing, reducing surface expression | |

| Fowl Plague Virus | Inhibits trimming of glucose residues |

Cardioprotective Effects

In addition to antiviral properties, MDNJ has shown cardioprotective effects in ischemic conditions. A study involving rabbits indicated that preischemic treatment with MOR-14 (a derivative of MDNJ) preserved myocardial glycogen levels and reduced infarct size significantly:

- Infarct Size Reduction : Treatment with MOR-14 reduced myocardial infarct size by up to 69% compared to controls .

Case Studies

- HIV Treatment : A clinical study demonstrated that patients treated with this compound experienced a significant drop in viral load. The mechanism was attributed to inhibition of α-glucosidases, leading to impaired viral glycoprotein maturation.

- Cardiac Ischemia : In a controlled trial involving rabbits, preischemic administration of MOR-14 resulted in lower lactate accumulation and preserved glycogen stores during ischemic episodes, indicating potential applications in cardiac protection strategies.

Eigenschaften

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKDPDFZMNYDLR-XZBKPIIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C(C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875703 | |

| Record name | N-Methyldeoxynojirimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69567-10-8 | |

| Record name | N-Methyl-1-deoxynojirimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69567-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyldeoxynojirimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyldeoxynojirimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLDEOXYNOJIRIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZS8607G9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Methyldeoxynojirimycin (NMDNJ) acts as a potent inhibitor of α-glucosidase I and II, enzymes residing in the endoplasmic reticulum (ER). [, , , , ] These enzymes are responsible for trimming glucose residues from N-linked oligosaccharides during glycoprotein processing. [, , , , ] By inhibiting these glucosidases, NMDNJ prevents the proper folding and maturation of glycoproteins, leading to their retention in the ER and subsequent degradation. [, , , ]

ANone: This Q&A focuses specifically on information derived from the provided research papers. The requested data (molecular formula, weight, spectroscopic data) for NMDNJ is not detailed within these documents.

A: Studies on feline leukemia virus (FeLV) revealed that NMDNJ significantly impacts viral glycoprotein maturation. [, ] Specifically, NMDNJ treatment inhibited the processing of the envelope precursor glycoprotein (gp80) of the immunodeficiency-inducing FeLV-FAIDS variant. [, ] This resulted in the accumulation of gp80 and delayed its cleavage to the mature gp70 form, mimicking the processing pattern observed in the pathogenic FeLV-FAIDS variant. [, ]

A: Yes, research indicates that NMDNJ significantly impacts lipoprotein lipase (LPL) activity. [, ] Studies using rat hepatocytes and cardiac myocytes showed that NMDNJ inhibits the increase in both cellular and heparin-releasable LPL activities. [, ] This inhibition is attributed to the blockade of LPL activation by glycosylation due to the inhibition of glucosidase activity in the ER. [, ]

A: NMDNJ demonstrates a significant impact on angiogenesis, the formation of new blood vessels. [, ] In vivo experiments showed that NMDNJ inhibits tumor growth in nude mice by reducing angiogenesis induced by basic fibroblast growth factor. [, ] In vitro studies using endothelial cells further revealed that NMDNJ prevents the morphological differentiation of these cells, a crucial step in angiogenesis. [, ]

A: Studies investigating the impact of NMDNJ on the v-fms oncogene product, gp140v-fms, revealed that inhibiting glucosidase I with NMDNJ leads to the synthesis of a gp125v-fms species. [] Although this modified protein retains normal kinase activity and transport to the plasma membrane, cells expressing it exhibit altered proliferative properties. [] Specifically, their growth becomes strictly serum-dependent, and their ability to grow in soft agar is significantly reduced. [] This suggests that proper glycosylation of gp140v-fms is crucial for its transforming potency. []

A: Research utilizing HepG2 cells demonstrated that NMDNJ effectively inhibits the secretion of human hepatic lipase (HL). [] This inhibition is attributed to the disruption of oligosaccharide processing in the endoplasmic reticulum, which is essential for the transport of newly synthesized HL to the Golgi apparatus. [] The study indicates that the removal of glucose residues from the HL oligosaccharide, a process disrupted by NMDNJ, is critical for its proper secretion. []

A: Yes, inhibiting glucosidases with NMDNJ leads to the accumulation of specific oligosaccharide structures within cells. For instance, treating cultured skin fibroblasts with NMDNJ resulted in the buildup of Man5GlcNAc2-PP-dolichol. [] This specific structure was also found to be elevated in the brain tissue of patients with juvenile neuronal ceroid-lipofuscinosis (NCL). [] These findings suggest that NMDNJ interferes with the regulation and compartmentalization of lipid-linked oligosaccharides by inhibiting the processing glucosidases. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.